BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Spectroscopic Guide to 5-Bromo-
2-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-
methoxybenzaldehyde and its structurally related derivatives. It is intended for researchers,
scientists, and professionals in drug development who utilize these compounds as
intermediates and building blocks in organic synthesis.[1] The comparative data, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), are presented to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-
methoxybenzaldehyde and selected derivatives. These compounds share a substituted
benzaldehyde core, with variations in the position of the bromo and methoxy groups, or the
presence of a hydroxyl group, leading to distinct spectroscopic signatures.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (8, ppm) for 5-Bromo-2-methoxybenzaldehyde and
Derivatives
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Aldehyde-H Methoxy-H Hydroxyl-H
Compound Ar-H Solvent

(s) (s) (s)
5-Bromo-2-
methoxybenz  ~10.4 ~7.0-7.8 ~3.9 - CDCls
aldehyde
5-Bromo-2-

7.18 (d,J=2.4

hydroxy-3-

9.86 Hz), 7.31 (d, 3.92 11.00 CDCls
methoxybenz

J=2.4 Hz)

aldehyde[2]
5-Bromo-2,3- 7.51 (d,
dimethoxybe J=2.34 Hz),

10.33 3.97, 3.90 - CDCls
nzaldehyde[3 7.22 (d,
| J=2.34 Hz)
2-Bromo-5-
methoxybenz  ~10.3 ~7.0-7.6 ~3.8 - CDCls
aldehyde
5-Bromo-2-
hydroxybenz ~9.8 ~6.9-7.8 - ~11.0 CDClIs
aldehyde

Note: Chemical shifts can vary slightly based on solvent and concentration.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (8, ppm) for 5-Bromo-2-methoxybenzaldehyde and
Derivatives
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Compoun Methoxy-
d C=0 Ar-C-O Ar-C-Br Ar-C T Solvent
5-Bromo-2-
~114.0,
methoxybe
~189.0 ~161.0 ~115.0 128.0, ~56.0 CDClIs
nzaldehyd
136.0
e
5-Bromo-2-
hydroxy-3- 120.8,
y Y 149.3,
methoxybe  195.4 150.9 1111 121.3, 56.3 CDCIs
nzaldehyd ' 126.1
e[2]
5-Bromo-
2,3- 121.9,
. 154.0,
dimethoxyb  188.7 1520 117.1 121.2, 62.5, 56.5 CDCls
enzaldehy ' 130.7
de[3]
2-Bromo-5-
~114.0,
methoxybe
~191.0 ~159.0 ~118.0 115.0, ~55.8 CDClIs
nzaldehyd
134.0
e
5-Bromo-2-
~122.0,
hydroxybe
~196.0 ~161.0 ~114.0 125.0, - CDCls
nzaldehyd
139.0
e[4]

Note: Some values are approximate and sourced from spectral databases. Specific
assignments for all aromatic carbons are not shown for brevity.

IR Absorption Data

Table 3: Key IR Absorption Frequencies (cm~1) for 5-Bromo-2-methoxybenzaldehyde and
Derivatives
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Compound

v(C=0)
Aldehyde

v(C-0)

v(C-Br)

Ether/Phenol

v(O-H) Phenol

5-Bromo-2-
methoxybenzald

ehyde

~1680

~1250

~600

5-Bromo-2-
hydroxy-3-
methoxybenzald

ehyde

~1660

~1260

~610

~3200 (broad)

5-Bromo-2,3-
dimethoxybenzal
dehyde][3]

1685

~1270

~620

2-Bromo-5-
methoxybenzald

ehyde

~1690

~1240

~630

5-Bromo-2-
hydroxybenzalde
hyde[5]

~1650

~1280

~640

~3180 (broad)

Note: Values are approximate. The C=0 stretching frequency is influenced by conjugation and

intramolecular hydrogen bonding.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for 5-Bromo-2-methoxybenzaldehyde and

Derivatives
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Molecular Molecular [M]* Isotopic Key
Compound .
Formula Weight Pattern Fragments

5-Bromo-2-
methoxybenzald CsH7BrOz 215.04 214, 216 178, 185, 213
ehyde[6]

5-Bromo-2-
hydroxy-3-

CsH7BrOs 231.04 230, 232 201, 203, 229
methoxybenzald

ehyde

5-Bromo-2,3-
dimethoxybenzal CoHoBroOs 245.07 244, 246 215, 217, 230
dehyde[7]

2-Bromo-5-
methoxybenzald CsH7BrO2 215.04 214, 216 186, 213
ehyde[8]

5-Bromo-2-
hydroxybenzalde  C7HsBrO: 201.02 200, 202 171,173,199
hyde[9]

Note: The characteristic [M]* and [M+2]* peaks are due to the natural abundance of the 7°Br
and ®Br isotopes.

Experimental Workflows and Synthesis

The reliable acquisition of spectroscopic data is contingent on standardized experimental
protocols. Furthermore, understanding the synthetic relationship between these compounds
provides context for their potential impurities and applications.
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General Spectroscopic Analysis Workflow

Sample Preparation

NMR

Solid Compound
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Prepare KBr pellet or
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thin film analysis
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MS
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FT-IR
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functional group frequencies

Analyze mass spectrum,
identify molecular ion
and fragmentation patterns
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Caption: General workflow for spectroscopic analysis.
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Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

5-Bromo-2-hydroxy-3-methoxybenzaldehyde Methyl lodide (CHsl)
Reactant Methylating Agent
K2COs in DMF

Methylation Reaction

5-Bromo-2,3-dimethoxybenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of a key derivative via methylation.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-20 mg of the analyte for tH NMR (20-50 mg for 13C
NMR).[10] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated
solvent, such as Chloroform-d (CDCls) or DMSO-ds, directly in a clean 5 mm NMR tube.[10]
[11] The tube is capped and gently agitated to ensure the sample is fully dissolved.[10] If
required, tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, a standard pulse
program is used to acquire the free induction decay (FID). For 3C NMR, a proton-decoupled
pulse sequence is typically employed to obtain a spectrum with singlets for each unique
carbon atom.[12]

o Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation (Solid): For the KBr pellet method, 1-2 mg of the solid sample is finely
ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.[13] The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13]
Alternatively, for the thin solid film method, a small amount of the solid is dissolved in a
volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (KBr
or NaCl), and the solvent is allowed to evaporate.[14]

o Data Acquisition: A background spectrum of the empty sample compartment (or the clean
salt plate) is recorded. The prepared sample is then placed in the IR beam path, and the
sample spectrum is acquired. Modern FTIR spectrometers typically scan the range of 4000-
400 cm~1[15]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce a transmittance or absorbance spectrum. Key absorption bands corresponding to
functional groups are then identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent
such as hexane, ethyl acetate, or dichloromethane. An internal standard may be added for
guantitative analysis.

o GC Separation: 1 pL of the sample solution is injected into the GC system, typically in
splittess mode to enhance sensitivity for trace analysis.[16] The sample is vaporized in the
heated inlet and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-
5ms).[16] The column temperature is programmed to ramp up, separating the components of
the mixture based on their boiling points and interactions with the stationary phase.

e MS Analysis: As components elute from the GC column, they enter the mass spectrometer.
Electron lonization (EI) at 70 eV is a common method for fragmenting the molecules.[16] The
mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a
detector records their abundance.

o Data Processing: The resulting total ion chromatogram (TIC) shows peaks corresponding to
different components. The mass spectrum for each peak can be extracted and analyzed to
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identify the molecular ion and characteristic fragmentation patterns, confirming the
compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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